molecular formula C13H12BrFN4O B10927506 4-Bromo-N'-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)benzohydrazide

4-Bromo-N'-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)benzohydrazide

Cat. No.: B10927506
M. Wt: 339.16 g/mol
InChI Key: CXEFJERPBWKNGB-FRKPEAEDSA-N
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Description

4-BROMO-N’~1~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromine atom, a fluorinated pyrazole ring, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N’~1~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N’~1~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound with different functional groups.

    Reduction Products: Reduced derivatives with altered functional groups.

Scientific Research Applications

4-BROMO-N’~1~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BROMO-N’~1~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-N’~1~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]BENZOHYDRAZIDE is unique due to its combination of a bromine atom, a fluorinated pyrazole ring, and a benzohydrazide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H12BrFN4O

Molecular Weight

339.16 g/mol

IUPAC Name

4-bromo-N-[(E)-(1-ethyl-5-fluoropyrazol-4-yl)methylideneamino]benzamide

InChI

InChI=1S/C13H12BrFN4O/c1-2-19-12(15)10(8-17-19)7-16-18-13(20)9-3-5-11(14)6-4-9/h3-8H,2H2,1H3,(H,18,20)/b16-7+

InChI Key

CXEFJERPBWKNGB-FRKPEAEDSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=N/NC(=O)C2=CC=C(C=C2)Br)F

Canonical SMILES

CCN1C(=C(C=N1)C=NNC(=O)C2=CC=C(C=C2)Br)F

Origin of Product

United States

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